molecular formula C13H21NO4 B8185705 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B8185705
M. Wt: 255.31 g/mol
InChI Key: AMWOORGVXJGKLE-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bicyclic azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the use of tert-butyl esters and azabicycloheptane derivatives. One common method involves the transesterification of methyl esters using lithium tert-butoxide, which is generated in situ from tert-butanol and n-butyllithium . This reaction is known for its efficiency in producing tert-butyl esters with high optical purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale transesterification processes, utilizing robust reaction conditions and efficient catalysts to ensure high yield and purity. The use of flow microreactor systems has been explored for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a sustainable and scalable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium tert-butoxide, sodium azide, and strong bases such as sodium hydride. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure the desired reactivity and selectivity.

Major Products

Scientific Research Applications

2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its ability to act as a nucleophile in various chemical reactions. The tert-butyl group facilitates nucleophilic acyl substitution reactions via the formation of a tetrahedral intermediate, which is stabilized by 1,3-chelation . This unique reactivity pattern allows the compound to participate in a wide range of synthetic transformations.

Properties

IUPAC Name

2-O-tert-butyl 3-O-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWOORGVXJGKLE-KXUCPTDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.